Thiophene-2-ethylamine: A Technical Guide for Scientific Professionals
Thiophene-2-ethylamine: A Technical Guide for Scientific Professionals
CAS Number: 30433-91-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thiophene-2-ethylamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and advanced materials. Its unique structure, which combines a thiophene (B33073) ring with an ethylamine (B1201723) side chain, offers distinct reactive properties that are highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on detailed experimental protocols and the underlying scientific principles.
Physicochemical and Safety Data
Thiophene-2-ethylamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is essential to handle this compound with appropriate safety precautions, as it is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][3][4][5]
Table 1: Physicochemical Properties of Thiophene-2-ethylamine
| Property | Value | Reference |
| CAS Number | 30433-91-1 | [5] |
| Molecular Formula | C₆H₉NS | [5] |
| Molecular Weight | 127.21 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 200-201 °C at 750 mmHg | [5] |
| Density | 1.087 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.551 | [5] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P264: Wash skin thoroughly after handling. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | P271: Use only outdoors or in a well-ventilated area. |
Synthesis of Thiophene-2-ethylamine
Several synthetic routes to Thiophene-2-ethylamine have been reported, with the choice of method often depending on the desired scale and available starting materials. Below are detailed protocols for two common approaches.
Method 1: From 2-Thiopheneacetonitrile (B147512)
This method involves the reduction of 2-thiopheneacetonitrile.
Experimental Protocol:
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reduction: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, a solution of 2-thiopheneacetonitrile in the same solvent is added dropwise at a rate that maintains a gentle reflux.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Work-up: The resulting granular precipitate is filtered off and washed with fresh solvent. The combined filtrate is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude Thiophene-2-ethylamine is purified by vacuum distillation to yield a colorless to pale yellow liquid.
Method 2: From 2-Bromothiophene (B119243) via Grignard Reaction
This multi-step synthesis begins with the bromination of thiophene.[6][7][8][9]
Experimental Protocol:
-
Preparation of 2-Bromothiophene: Thiophene is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in a solvent like glacial acetic acid or carbon tetrachloride at low temperatures (-10 to 10 °C).[6][7][9] After the reaction is complete, the mixture is worked up by washing with a sodium thiosulfate (B1220275) solution and water, followed by drying and distillation to obtain pure 2-bromothiophene.[7]
-
Formation of 2-Thiophene Magnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF. A small amount of 2-bromothiophene is added to initiate the reaction. Once initiated, the remaining 2-bromothiophene, dissolved in anhydrous THF, is added dropwise to maintain a gentle reflux.[7]
-
Reaction with Ethylene (B1197577) Oxide: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in anhydrous THF is added slowly. The reaction is highly exothermic and requires careful temperature control.[7]
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Conversion to Thiophene-2-ethylamine: The resulting 2-thiophene-ethanol is then converted to the corresponding amine. This can be achieved via a two-step process involving esterification (e.g., with p-toluenesulfonyl chloride) followed by ammonolysis.[6][10] The final product is purified by vacuum distillation.
Synthesis Workflow: From 2-Bromothiophene to Thiophene-2-ethylamine
Caption: A multi-step synthesis of Thiophene-2-ethylamine.
Applications in Drug Development
Thiophene-2-ethylamine is a key intermediate in the synthesis of several important pharmaceutical compounds. Its amine group allows for nucleophilic reactions, while the thiophene ring can participate in electrophilic aromatic substitutions and cross-coupling reactions.[11]
Synthesis of Clopidogrel (B1663587) Analogs
Clopidogrel is an antiplatelet agent that functions by irreversibly inhibiting the P2Y12 receptor on platelets, which is crucial for platelet aggregation.[2][7][12] Thiophene-2-ethylamine is a precursor in the synthesis of clopidogrel and its analogs.[11]
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade leading to platelet aggregation. Clopidogrel's active metabolite covalently binds to this receptor, blocking the downstream signaling.
Caption: Clopidogrel's mechanism of action via P2Y12 inhibition.
Synthesis of Geldanamycin Derivatives and Hsp90 Inhibition
Thiophene-2-ethylamine is utilized in the synthesis of derivatives of geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[11] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[13][14][15] Hsp90 inhibitors are therefore a promising class of anti-cancer agents.[13][14][15]
Hsp90 Chaperone Cycle and Inhibition
The Hsp90 chaperone cycle is an ATP-dependent process. Geldanamycin and its derivatives bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function and leading to the degradation of client proteins.[14]
Caption: Hsp90 chaperone cycle and its inhibition.
Applications in Materials Science
The reactive nature of Thiophene-2-ethylamine also makes it a valuable component in the development of advanced materials.
Functionalization of Carbon Nanotubes
Thiophene-2-ethylamine can be used to functionalize multi-walled carbon nanotubes (MWCNTs). This process modifies the surface properties of the nanotubes, which can improve their dispersibility in solvents and their interface with other materials in composites.
Experimental Workflow for MWCNT Functionalization:
-
Oxidation of MWCNTs: Pristine MWCNTs are first treated with a strong acid mixture (e.g., a 3:1 mixture of sulfuric acid and nitric acid) under sonication to introduce carboxylic acid groups onto their surface.
-
Acyl Chloride Formation: The carboxylated MWCNTs are then treated with thionyl chloride (SOCl₂) to convert the carboxylic acid groups to more reactive acyl chloride groups.
-
Amidation Reaction: The acyl chloride-functionalized MWCNTs are reacted with Thiophene-2-ethylamine in a suitable solvent (e.g., DMF) in the presence of a base (e.g., triethylamine) to form a stable amide linkage.
-
Purification: The functionalized MWCNTs are then repeatedly washed with solvent and centrifuged to remove any unreacted reagents.
Workflow for Carbon Nanotube Functionalization
Caption: Functionalization of multi-walled carbon nanotubes.
Organic Photovoltaics
Thiophene-based compounds are widely used in organic electronics due to their excellent charge transport properties. Thiophene-2-ethylamine can be incorporated into the synthesis of donor-acceptor polymers and small molecules for use in the active layer of organic photovoltaic (OPV) devices.
Logical Workflow for OPV Device Fabrication:
-
Synthesis of Photoactive Material: A thiophene-containing polymer or small molecule is synthesized, potentially using Thiophene-2-ethylamine as a building block to introduce specific functionalities.
-
Active Layer Deposition: The synthesized photoactive material is blended with an acceptor material (e.g., a fullerene derivative) and deposited as a thin film onto a transparent conductive oxide (TCO) coated substrate, typically by spin coating or printing.
-
Electrode Deposition: A top metal electrode (e.g., aluminum or calcium/aluminum) is deposited onto the active layer via thermal evaporation.
-
Device Encapsulation: The completed device is encapsulated to protect it from oxygen and moisture, which can degrade performance.
Workflow for Organic Photovoltaic Device Fabrication
Caption: Fabrication of an organic photovoltaic device.
Conclusion
Thiophene-2-ethylamine (CAS 30433-91-1) is a cornerstone intermediate with significant utility across multiple scientific disciplines. Its robust chemistry allows for the efficient construction of complex molecules, making it an invaluable tool for drug discovery and the development of novel materials. A thorough understanding of its properties, synthesis, and reaction pathways is essential for any researcher or scientist looking to leverage its full potential. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for professionals in these fields.
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